molecular formula C17H20N2O4S B4016144 N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No. B4016144
M. Wt: 348.4 g/mol
InChI Key: YJESYTZOAOWEDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions where precursors like phenylacetaldehyde, involved in the formation of other complex molecules through reactions such as the Strecker synthesis, play a crucial role. These processes can involve interactions with creatine or creatinine in the presence of formaldehyde and ammonia, highlighting the intricate balance of reactions required to synthesize specific organic compounds (Zamora & Hidalgo, 2015).

Molecular Structure Analysis

Analyzing the molecular structure of complex organic compounds involves understanding the impact of different substituents and functional groups on the compound's properties and reactivity. For instance, the role of sulfonamides in creating a wide variety of biologically significant compounds is well-documented, showcasing how variations in molecular structure can lead to diverse biological activities (Ghosh, Pal, & Hajra, 2023).

Chemical Reactions and Properties

The chemical reactions involving compounds like N1-(2-methoxyphenyl)-N2-(methylsulfonyl)-N2-phenylalaninamide are influenced by their functional groups, such as the sulfonamide group. This group's reactivity is crucial in various synthetic pathways, including the direct hydrazinosulfonylation of aryl electrophiles, highlighting the compound's versatility in chemical synthesis (Hsu et al., 2023).

Physical Properties Analysis

The physical properties of organic compounds like solubility, melting point, and boiling point are significantly influenced by their molecular structure. While specific data on N1-(2-methoxyphenyl)-N2-(methylsulfonyl)-N2-phenylalaninamide's physical properties are scarce, related research on hydroxycinnamic acids demonstrates how structural elements such as the presence of unsaturated bonds and hydroxy groups can affect these properties (Razzaghi-Asl et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the potential for various chemical reactions, are determined by the compound's functional groups. The sulfonamide group, for instance, plays a pivotal role in the chemical behavior of many compounds, influencing their biological activity and potential as therapeutic agents (Azevedo-Barbosa et al., 2020).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13(17(20)18-15-11-7-8-12-16(15)23-2)19(24(3,21)22)14-9-5-4-6-10-14/h4-13H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJESYTZOAOWEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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